

In-Depth Technical Guide: Octyl Octanoate

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Compound of Interest

Compound Name: Octyl octanoate

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This technical guide provides a comprehensive overview of the physicochemical properties of **octyl octanoate**, with a primary focus on its molecular weight. This document includes detailed data, a generalized experimental protocol for molecular weight determination via mass spectrometry, and visual diagrams to illustrate its chemical structure and a typical analytical workflow.

Physicochemical Properties of Octyl Octanoate

Octyl octanoate, also known as octyl caprylate, is the ester formed from the condensation of octanoic acid and 1-octanol.[1] It is recognized for its applications in the flavor and fragrance industry and is found naturally in plants such as *Mandragora officinarum* and *Mandragora autumnalis*. [2] A summary of its key quantitative properties is presented below.

Property	Value	Source(s)
Molecular Weight	256.42 g/mol	[1][2][3][4]
Molecular Formula	C ₁₆ H ₃₂ O ₂	[1][2][3][4][5][6][7]
CAS Number	2306-88-9	[1][2][3][5]
Density	0.859 g/mL at 25 °C	[1][2][3][8][9][10]
Melting Point	-18 °C	[1][2][3][6][8][10]
Boiling Point	307 °C	[1][2][3][6][8][10]
SMILES	CCCCCCCCOC(=O)CCCCC C	[1][3][4][5][6][10]
InChI Key	DJNTZVRUYMHBTD- UHFFFAOYSA-N	[1][2][3]

Experimental Protocol: Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular weight of a volatile, thermally stable organic compound like **octyl octanoate** can be accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS). This method combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry.

Objective: To determine the molecular weight of **octyl octanoate** by identifying the molecular ion peak (M⁺).

1. Sample Preparation:

- Initial Dilution: Prepare a stock solution of **octyl octanoate** at a concentration of approximately 1 mg/mL in a volatile organic solvent such as dichloromethane, methanol, or acetonitrile.[1][3]

- Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 10-100 µg/mL.[3] The final concentration should be optimized to avoid oversaturating the detector.
- Filtration: If any particulate matter is visible, the solution must be filtered through a 0.22 µm syringe filter to prevent blockage of the GC-MS system.[1][3]
- Vial Transfer: Transfer the final solution into a 2 mL glass autosampler vial with a screw cap and a soft septum.[1][3]

2. Instrumentation and Analysis:

- Gas Chromatograph (GC):
 - Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated GC inlet port (e.g., at 250-300 °C), where it is vaporized.
 - Carrier Gas: An inert gas, such as helium or hydrogen, carries the vaporized sample onto the analytical column.[8]
 - Separation: The sample travels through a capillary column (e.g., a nonpolar DB-5ms column). The column is housed in an oven that follows a programmed temperature gradient to separate the analyte from any impurities based on boiling point and chemical interactions with the column's stationary phase.[8]
- Mass Spectrometer (MS):
 - Ionization: As **octyl octanoate** elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV).[2][6][7] This process knocks an electron off the molecule to form a positively charged molecular ion (M⁺).
 - Mass Analyzer: The generated ions are accelerated and directed into a mass analyzer (e.g., a quadrupole). The analyzer uses electric fields to separate the ions based on their mass-to-charge ratio (m/z).[2][4]

- Detection: An electron multiplier detects the separated ions.[9] For each m/z value, the detector measures the intensity (relative abundance) of the ions.

3. Data Interpretation:

- The output is a mass spectrum, which plots ion intensity versus m/z .
- The molecular weight is determined by identifying the molecular ion peak (M^+), which is the peak with the highest m/z ratio that corresponds to the intact molecule with one electron removed.[2] For **octyl octanoate** ($C_{16}H_{32}O_2$), this peak would be expected at an m/z of approximately 256.42.
- The most intense peak in the spectrum is known as the base peak, which is assigned a relative abundance of 100%.[6][7]

Visualizations

The following diagrams illustrate the molecular structure of **octyl octanoate** and the general workflow for its molecular weight determination.

Caption: Molecular Structure of **Octyl Octanoate** ($C_{16}H_{32}O_2$).

Caption: Workflow for Molecular Weight Determination by GC-MS.

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